molecular formula C24H19N3OS2 B2615131 N-(1,3-benzothiazol-2-yl)-2-(1-benzylindol-3-yl)sulfanylacetamide CAS No. 681273-75-6

N-(1,3-benzothiazol-2-yl)-2-(1-benzylindol-3-yl)sulfanylacetamide

Cat. No. B2615131
M. Wt: 429.56
InChI Key: ORMSNWURNVARKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1,3-benzothiazol-2-yl)-2-(1-benzylindol-3-yl)sulfanylacetamide” appears to be a complex organic compound. It contains a benzothiazole moiety (a heterocyclic compound containing a benzene ring fused to a thiazole ring), an indole moiety (a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring), and an acetamide group (a functional group derived from acetic acid).



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzothiazole and indole moieties, followed by the introduction of the sulfanylacetamide group. The exact synthesis pathway would depend on the starting materials and the specific conditions used.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and a variety of functional groups. The exact structure would need to be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.



Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the aromatic rings and the various functional groups. For example, the benzothiazole and indole moieties might undergo electrophilic substitution reactions, while the acetamide group could be involved in nucleophilic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some general predictions can be made based on the functional groups present. For example, the compound is likely to be solid at room temperature, and it might have moderate to low solubility in water due to the presence of multiple aromatic rings.


Scientific Research Applications

Pharmacological Potential and Inhibitory Activities

Compounds containing the benzothiazole moiety, similar to N-(1,3-benzothiazol-2-yl)-2-(1-benzylindol-3-yl)sulfanylacetamide, have been extensively studied for their pharmacological potential. For instance, derivatives of benzothiazole have shown potent and efficacious inhibition of PI3Kα and mTOR in vitro and in vivo, which is crucial for cancer therapy (Stec et al., 2011). The modifications in the benzothiazole ring, such as incorporating various 6,5-heterocyclic analogues, have been explored to improve metabolic stability, showcasing the adaptability of these compounds in drug design.

Antitumor and Anticancer Activities

The antitumor activity of benzothiazole derivatives has been evaluated, with some compounds demonstrating considerable anticancer activity against various cancer cell lines. This includes the synthesis of new derivatives bearing different heterocyclic ring systems, which were screened for their potential antitumor activity in vitro, highlighting the significance of structural modifications in enhancing biological activities (Yurttaş et al., 2015).

Antimicrobial Properties

Benzothiazole and its derivatives also exhibit promising antimicrobial properties. Studies have synthesized and evaluated various benzothiazole-containing compounds for their anti-bacterial and anti-fungal activities. These studies have revealed the potential of these compounds as therapeutic leads for developing new antimicrobial drugs, which is crucial given the rising antibiotic resistance (Kale and Mene, 2013; Alsarahni et al., 2017).

Safety And Hazards

Without specific information, it’s difficult to provide accurate safety and hazard information for this compound. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment and following standard safety procedures.


Future Directions

Further research would be needed to fully understand the properties and potential applications of this compound. This could include experimental studies to determine its physical and chemical properties, biological testing to assess its activity, and computational studies to predict its behavior.


properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(1-benzylindol-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3OS2/c28-23(26-24-25-19-11-5-7-13-21(19)30-24)16-29-22-15-27(14-17-8-2-1-3-9-17)20-12-6-4-10-18(20)22/h1-13,15H,14,16H2,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMSNWURNVARKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzothiazol-2-yl)-2-(1-benzylindol-3-yl)sulfanylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.